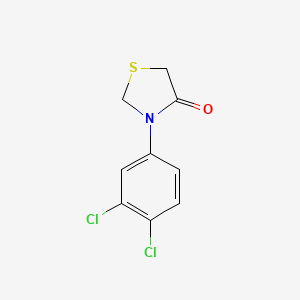

3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

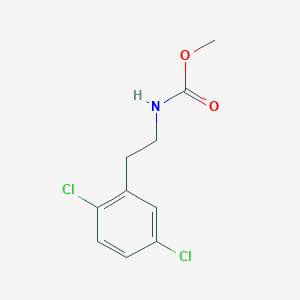

3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one, commonly referred to as 3-(3,4-DCPT), is a synthetic organic compound with a wide range of applications in scientific research. It has been used for decades in a variety of experiments, ranging from biochemical and physiological studies to drug delivery and toxicology. 3-(3,4-DCPT) has been found to possess several unique properties that make it particularly useful for scientific research. In

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

Compounds derived from "3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one" have shown significant antimicrobial and antifungal properties. For instance, a series of novel compounds, including those with a pyrazole nucleus containing 2-thioxothiazolidin-4-one derivatives, have been synthesized and exhibited potent in vitro antibacterial and antifungal activities against several strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans (B'Bhatt & Sharma, 2017). Similarly, other derivatives have demonstrated effective antibacterial activity, further emphasizing the potential of this chemical scaffold in developing new antimicrobial agents (Sayyed et al., 2006).

Anti-inflammatory Applications

The anti-inflammatory potential of thiazolidin-4-one derivatives has also been a subject of research. Notably, certain derivatives were found to be superior to the commercial anti-inflammatory drug indomethacin in inhibiting inducible nitric oxide synthase (iNOS) activity, NO, and cyclooxygenase-2-derived prostaglandin E2 production in lipopolysaccharide-induced RAW 264.7 cells (Ma et al., 2011).

Antitumor Activities

The thiazolidin-4-one scaffold has also been explored for its antitumor activities. For example, thiadiazolidine derivatives, including those with dichlorophenyl forms, have shown potential in inducing cell death through various pathways, suggesting their utility in designing drugs for tumor therapy (Raghavendra, Pathak, & Manna, 2009).

Antiviral and Antiretroviral Activities

Some 1,3-thiazolidin-4-one derivatives bearing a 2,6-dihalophenyl group have been synthesized and tested as anti-HIV agents, showing effectiveness in inhibiting HIV-1 replication. This highlights the potential of these derivatives as potent antiretroviral agents (Rao et al., 2003).

Corrosion Inhibition

Apart from biomedical applications, thiazolidin-4-one derivatives have been investigated as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution, demonstrating their utility in industrial applications (Yadav, Sharma, & Kumar, 2015).

Propiedades

IUPAC Name |

3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NOS/c10-7-2-1-6(3-8(7)11)12-5-14-4-9(12)13/h1-3H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWKFDZVNRYFRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(CS1)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B2711503.png)

![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-methylbenzoate](/img/structure/B2711506.png)

![2-imino-1-(3-methoxypropyl)-8-methyl-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2711510.png)

![4-(tert-butyl)-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2711513.png)